Oxeglitazar
Overview
Description
Oxeglitazar is a small molecule drug that acts as an agonist for both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. It was initially developed by Merck Serono SA for the treatment of type II diabetes mellitus and metabolic syndrome . The molecular formula of this compound is C19H22O4, and it has a molecular weight of 314.38 g/mol .
Preparation Methods
Oxeglitazar can be synthesized using various methods, including hot melt extrusion and supercritical antisolvent techniques. In hot melt extrusion, this compound is combined with polymeric carriers such as copovidone, polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol copolymer, and hypromellose . The mixture is then extruded at high temperatures to form solid dispersions, which are subsequently pelletized . Supercritical antisolvent techniques involve dissolving this compound in a suitable solvent and then precipitating it using supercritical carbon dioxide . This method enhances the solubility and dissolution rate of this compound .
Chemical Reactions Analysis
Oxeglitazar undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Oxeglitazar has been extensively studied for its potential therapeutic applications in the treatment of type II diabetes mellitus and metabolic syndrome . It has been shown to improve insulin sensitivity and lipid profiles in preclinical and clinical studies . Additionally, this compound has been investigated for its potential use in the treatment of other metabolic disorders, such as gout and non-alcoholic fatty liver disease . In the field of drug delivery, this compound has been used as a model compound to study the enhancement of solubility and bioavailability using various formulation techniques .
Mechanism of Action
Oxeglitazar exerts its effects by activating peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma . Activation of peroxisome proliferator-activated receptor alpha leads to improved lipid metabolism, while activation of peroxisome proliferator-activated receptor gamma enhances insulin sensitivity . These combined effects result in improved glycemic control and lipid profiles in patients with type II diabetes mellitus .
Comparison with Similar Compounds
Properties
IUPAC Name |
(2E,4E)-5-(7-methoxy-3,3-dimethyl-2H-1-benzoxepin-5-yl)-3-methylpenta-2,4-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-13(9-18(20)21)5-6-14-11-19(2,3)12-23-17-8-7-15(22-4)10-16(14)17/h5-11H,12H2,1-4H3,(H,20,21)/b6-5+,13-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGXANXBVWECQE-BYWGDBCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC1=CC(COC2=C1C=C(C=C2)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C1=CC(COC2=C1C=C(C=C2)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280585-34-4 | |
Record name | Oxeglitazar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280585344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OXEGLITAZAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKX634SL5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.